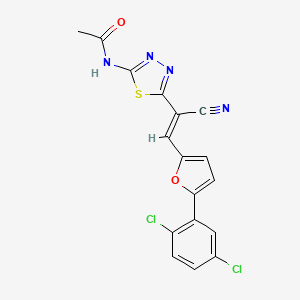
(E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H10Cl2N4O2S and its molecular weight is 405.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Characteristics
The structure of the compound can be broken down into several key components:
- Thiadiazole Ring : A heterocyclic compound known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
- Furan and Cyano Groups : These contribute to the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to the one have shown promising results in inhibiting cell growth in cancer lines such as A431 and HT-29. For example, a study highlighted that certain thiadiazole derivatives resulted in apoptosis in A431 cells through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9e | A431 | 0.06 | Induction of apoptosis |
| 9f | HT-29 | 0.12 | Inhibition of VEGFR-2 |
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties. A study demonstrated that certain synthesized compounds exhibited significant antibacterial activity against various strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds have been explored extensively. The presence of electron-withdrawing groups on the thiadiazole ring enhances its ability to inhibit inflammatory pathways .
Case Studies
- Thiadiazole Derivatives as Anticancer Agents : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that modifications in the thiadiazole structure could significantly enhance anticancer activity .
- Molecular Docking Studies : Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression, such as tubulin and VEGFR-2 .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Utilizing various reagents to form the thiadiazole ring.
- Functionalization Steps : Introducing substituents such as cyano and furan groups through electrophilic aromatic substitution.
Propiedades
IUPAC Name |
N-[5-[(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O2S/c1-9(24)21-17-23-22-16(26-17)10(8-20)6-12-3-5-15(25-12)13-7-11(18)2-4-14(13)19/h2-7H,1H3,(H,21,23,24)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLHLNWUDXABSJ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NN=C(S1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













